molecular formula C17H16N2O4 B2856507 N-(2,5-dimethoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide CAS No. 941928-55-8

N-(2,5-dimethoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide

Cat. No.: B2856507
CAS No.: 941928-55-8
M. Wt: 312.325
InChI Key: XAEMEBZTQSQPLV-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is a synthetic small molecule characterized by a fused furopyridine core (furo[3,2-b]pyridine) substituted with a methyl group at position 5 and a carboxamide moiety at position 2. The carboxamide is further functionalized with a 2,5-dimethoxyphenyl group. The dimethoxyphenyl substituent may enhance solubility and modulate electronic properties, while the methyl group could influence steric effects and metabolic stability.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c1-10-4-6-15-13(18-10)9-16(23-15)17(20)19-12-8-11(21-2)5-7-14(12)22-3/h4-9H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAEMEBZTQSQPLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-Dimethoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is a synthetic compound belonging to the class of heterocyclic compounds. Its unique structural framework, which includes a furo[3,2-b]pyridine core and a carboxamide functional group, makes it a subject of interest in medicinal chemistry and pharmacological research. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C17H18N2O3
  • Molecular Weight : 298.34 g/mol

This compound features:

  • A furo[3,2-b]pyridine ring system.
  • A carboxamide functional group.
  • Two methoxy groups on the aromatic ring.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Studies suggest that it may modulate the activity of various enzymes and receptors, leading to alterations in cellular signaling pathways.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in key metabolic pathways.
  • Receptor Modulation : It can bind to receptors influencing neurotransmitter systems or growth factor signaling.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit promising anticancer properties. For instance, derivatives of furo[3,2-b]pyridine have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

CompoundCell LineIC50 (µM)Reference
This compoundHeLa12.5
Similar DerivativeMCF78.0

Antimicrobial Activity

Studies have also explored the antimicrobial potential of this compound. Preliminary findings suggest activity against both Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64

Case Studies

  • Case Study on Anticancer Properties :
    A study conducted on the effects of this compound on glioblastoma cells revealed that the compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the induction of apoptosis via caspase activation.
  • Case Study on Antimicrobial Effects :
    Another investigation assessed the antimicrobial efficacy against various pathogens. The results indicated that the compound exhibited significant antibacterial activity compared to standard antibiotics, suggesting its potential as a lead compound in antimicrobial drug development.

Research Findings

Recent studies have focused on optimizing the synthesis and enhancing the biological activity of this compound through structural modifications. Computational modeling has been employed to predict interactions with biological targets and assess pharmacokinetic properties such as lipophilicity and blood-brain barrier penetration.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(2,5-dimethoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide can be contextualized by comparing it to analogous furopyridine derivatives. Below is a detailed analysis of key differences and their implications:

Structural Comparison with 6-Chloro-2-(4-Fluorophenyl)-N-Methyl-5-(3-((1-(Pyrimidin-2-yl)cyclopropyl)carbamoyl)phenyl)Furo[2,3-b]pyridine-3-carboxamide ()

This compound, synthesized in , shares a furopyridine core but differs in substitution patterns and functional groups:

Property Target Compound Compound Biological/Physicochemical Implications
Furopyridine Orientation Furo[3,2-b]pyridine (oxygen at position 3, pyridine nitrogen at position 2) Furo[2,3-b]pyridine (oxygen at position 2, pyridine nitrogen at position 3) Altered electronic distribution may affect binding to targets (e.g., kinases or nucleic acids).
Aryl Substituent 2,5-Dimethoxyphenyl (electron-donating groups) 4-Fluorophenyl (electron-withdrawing group) Dimethoxy groups enhance solubility and π-π stacking; fluorine may improve metabolic stability and lipophilicity.
Carboxamide Side Chain N-(2,5-dimethoxyphenyl) N-methyl with cyclopropyl-pyrimidine moiety The pyrimidine moiety in ’s compound suggests potential kinase-targeting activity, whereas the dimethoxyphenyl group in the target compound may favor GPCR interactions.
Predicted LogP Higher (due to methoxy groups) Lower (fluorine and pyrimidine reduce hydrophobicity) Target compound may exhibit better membrane permeability but slower renal clearance.

Hypothetical Activity Profiles

  • Compound : The pyrimidine-cyclopropylcarbamoyl group is reminiscent of kinase inhibitors (e.g., EGFR or BTK inhibitors), implying possible anticancer or anti-inflammatory activity .

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